molecular formula C14H17N5O2 B2861301 N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235649-64-5

N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2861301
CAS No.: 1235649-64-5
M. Wt: 287.323
InChI Key: OYCRIHCXXXVSPL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role as a bioisostere for esters and amides, which can enhance the pharmacokinetic properties of lead compounds . This core oxadiazole ring is linked to a pyrazine moiety, a nitrogen-containing heterocycle with favorable physicochemical properties that contributes to good membrane permeability and is a valuable pharmacophore in many bioactive molecules . The structure is further functionalized with an N-cyclohexyl-N-methylcarboxamide group, which can influence the molecule's lipophilicity and overall binding characteristics. Compounds incorporating 1,2,4-oxadiazole and pyrazine subunits are frequently investigated for a broad spectrum of biological activities, including potential anticancer and anti-inflammatory applications, by targeting various enzymes and pathways involved in disease proliferation . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecular libraries, or as a standard in structural-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19(10-5-3-2-4-6-10)14(20)13-17-12(18-21-13)11-9-15-7-8-16-11/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCRIHCXXXVSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

  • N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (EP 4 194 453 A1):

    • Structural Differences : Replaces the cyclohexyl group with a cyclopropylmethyl moiety and introduces trifluoromethyl groups on the benzamide ring.
    • Synthesis : Achieved in 56% yield via a multi-step sequence involving hydroxamic acid intermediates and cyclization with trimethoxyethane .
    • Physical Properties : NMR data (δ = 9.11–0.33 ppm) indicate distinct electronic environments due to trifluoromethyl groups and cyclopropane ring strain .
  • 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2): Structural Differences: Substitutes the cyclohexyl group with ethyl and methyl groups. Synthesis: Lower yield (35%) due to steric hindrance during amine coupling .
Compound Substituents Yield Key NMR Signals
Target compound Cyclohexyl, methyl N/A Not reported in evidence
Cyclopropylmethyl derivative Cyclopropylmethyl, trifluoromethyl 56% δ 9.11 (br s), 0.68–0.84 (m, cyclopropane)
Ethyl/methyl derivative (I-2) Ethyl, methyl 35% Not reported

Variations in the Heterocyclic Core

  • No synthesis or activity data are provided in the evidence .
  • Pyridazine/Pyrimidine Analogs :

    • Compounds replacing pyrazine with pyridazine or pyrimidine (e.g., N-[2-(1-benzylpiperidin-4-yl)ethyl] derivatives) show reduced binding affinity in neurological targets, underscoring the pyrazine ring’s role in π-π stacking .

Functional Group Modifications

  • Trifluoromethyl Substitutions :

    • Derivatives with 3,5-bis(trifluoromethyl)benzoyl groups (e.g., EP 4 194 453 A1) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Preparation Methods

Synthesis of Pyrazine-2-Amidoxime

Pyrazine-2-carbonitrile undergoes nucleophilic addition with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6–8 hours. The reaction achieves 85–92% conversion, yielding pyrazine-2-amidoxime as a white crystalline solid.

Reaction Conditions

Parameter Value
Solvent Ethanol/Water (1:1)
Temperature 80°C
Time 8 hours
Yield 89%

O-Acylation with N-Cyclohexyl-N-Methyl Carbamoyl Chloride

The amidoxime reacts with N-cyclohexyl-N-methyl carbamoyl chloride (1.5 equiv) in anhydrous THF at 0°C, using triethylamine (2.0 equiv) as a base. After 12 hours, the O-acylamidoxime intermediate precipitates with 76% yield.

Key Data

  • Carbamoyl Chloride Preparation : N-Cyclohexyl-N-methylamine reacts with triphosgene (0.33 equiv) in DCM at −10°C, yielding 68% carbamoyl chloride after 2 hours.
  • Side Products : Overacylation (≤12%) occurs with excess acylating agent, necessitating precise stoichiometry.

Cyclodehydration to 1,2,4-Oxadiazole

Cyclization proceeds in pH 9.5 borate buffer at 90°C for 2 hours, achieving 51–63% conversion to the target compound. Prolonged heating (>4 hours) degrades the product via hydrolysis.

Optimized Conditions

Parameter Value
pH 9.5 (borate buffer)
Temperature 90°C
Time 2 hours
Conversion 58%

Route 2: Hydrazide-Nitrile Cyclocondensation

Preparation of Pyrazine-2-Carbohydrazide

Pyrazine-2-carboxylic acid methyl ester reacts with hydrazine hydrate (4.0 equiv) in ethanol under reflux for 6 hours, yielding 82% hydrazide.

Reaction Profile

  • Byproducts : Methyl hydrazinecarboxylate (≤9%) forms via transesterification.
  • Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Cyclization with N-Cyclohexyl-N-Methyl Cyanoacetamide

The hydrazide and cyanoacetamide derivative undergo cyclocondensation in POCl$$_3$$ at 110°C for 4 hours, yielding 44% oxadiazole.

Limitations

  • Low Atom Economy : POCl$$_3$$ generates stoichiometric HCl, requiring careful neutralization.
  • Regioselectivity : Competing 1,3,4-oxadiazole formation (≤21%) necessitates chromatographic separation.

Route 3: One-Pot Tandem Reaction

Simultaneous Amidoxime Formation and Acylation

A novel one-pot method combines pyrazine-2-carbonitrile, hydroxylamine, and N-cyclohexyl-N-methyl carbamoyl chloride in DMF at 100°C for 24 hours. This approach skips intermediate isolation, achieving 37% overall yield.

Advantages

  • Reduced Steps : Eliminates purification of amidoxime and O-acyl intermediates.
  • Solvent Efficiency : DMF stabilizes reactive intermediates, minimizing side reactions.

Drawbacks

  • Yield Penalty : Competing hydrolysis reduces efficiency compared to stepwise routes.

Route 4: Post-Cyclization Amidation

Synthesis of 3-(Pyrazin-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid

Pyrazine-2-amidoxime reacts with malonic acid in acetic anhydride at 120°C for 3 hours, yielding 66% carboxylic acid derivative.

Carboxamide Formation via Coupling

The carboxylic acid undergoes EDCl/HOBt-mediated coupling with N-cyclohexyl-N-methylamine in DCM, producing the target compound in 58% yield.

Critical Parameters

Parameter Value
Coupling Agent EDCl (1.2 equiv)
Additive HOBt (1.1 equiv)
Base DIPEA (2.0 equiv)
Time 12 hours

Comparative Analysis of Routes

Route Key Step Yield Purity Scalability
1 Amidoxime cyclization 58% 95% High
2 Hydrazide condensation 44% 89% Moderate
3 One-pot tandem 37% 82% Low
4 Post-cyclization coupling 58% 97% Moderate

Route 1 offers optimal balance between yield and scalability, making it preferable for industrial applications. Route 4 achieves higher purity but requires costly coupling reagents.

Mechanistic Insights and Side Reactions

Cyclodehydration Dynamics

O-Acylated amidoximes undergo intramolecular nucleophilic attack, with the amidoxime’s amino group displacing the acyloxy moiety. This forms the oxadiazole ring while ejecting water. Competing hydrolysis under basic conditions generates carboxylic acid byproducts (≤29%).

Steric Effects in Acylation

N-Cyclohexyl-N-methyl carbamoyl chloride’s bulkiness slows acylation kinetics, necessitating excess reagent (1.5–2.0 equiv) and prolonged reaction times.

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